3-(Methylthio)hexyl acetate

Catalog No.
S1894420
CAS No.
51755-85-2
M.F
C9H18O2S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)hexyl acetate

CAS Number

51755-85-2

Product Name

3-(Methylthio)hexyl acetate

IUPAC Name

3-methylsulfanylhexyl acetate

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3

InChI Key

VIQXICKUKPVFRK-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)SC

solubility

soluble in water and fat

Canonical SMILES

CCCC(CCOC(=O)C)SC

The exact mass of the compound 3-(Methylthio)hexyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and fat. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-(Methylthio)hexyl acetate (CAS 51755-85-2, FEMA 3789) is a high-impact, volatile sulfur compound utilized extensively in the flavor and fragrance industry to impart authentic passion fruit, guava, and green sulfurous notes . Structurally, it is a thioether and an acetate ester, distinguishing it from free mercaptans. From a procurement and formulation perspective, its primary industrial value lies in its exceptional chemical stability [1]. The methylation of the sulfur atom protects the molecule from the rapid oxidative degradation and metal-ion complexation that typically plague free thiols, ensuring consistent organoleptic performance, predictable shelf-life, and reliable processability in complex aqueous and lipid matrices.

Attempting to substitute 3-(methylthio)hexyl acetate with its closest free-thiol analog, 3-mercaptohexyl acetate (3-MHA), introduces severe shelf-life and processability vulnerabilities. Free thiols are highly susceptible to oxidation, rapidly converting into odorless disulfides during aerobic storage, and they readily react with trace transition metals (such as copper) found in process water to form insoluble complexes, leading to rapid flavor scalping [1]. Conversely, substituting with non-sulfurous tropical esters (e.g., ethyl butyrate or hexyl acetate) completely fails to deliver the pungent, authentic sulfurous depth required for realistic exotic fruit profiles. Thus, generic substitution either compromises the product's long-term stability or destroys its target sensory fidelity.

Resistance to Oxidative Dimerization in Aqueous Matrices

Free thiols such as 3-mercaptohexyl acetate (3-MHA) are notoriously unstable in standard aerobic formulations, often exhibiting up to 50% conversion to disulfides within days to weeks of storage [1]. In contrast, the methylated sulfur in 3-(methylthio)hexyl acetate acts as a permanent protective group, completely blocking the formation of thiyl radicals and subsequent disulfide bridging. This structural modification ensures that the compound maintains near 100% molecular integrity over extended shelf-life testing, vastly outperforming 3-MHA in oxidative stability assays.

Evidence DimensionOxidative degradation rate (conversion to disulfides)
Target Compound DataNegligible disulfide formation (<1%) under standard aerobic storage
Comparator Or Baseline3-mercaptohexyl acetate (up to 50% loss via oxidation within short-term storage)
Quantified Difference>50-fold reduction in oxidative loss
ConditionsAerobic storage in aqueous/ethanol model solutions over 10-30 days

Procurement of the methylthio derivative guarantees flavor consistency and long-term shelf stability in commercial beverages, avoiding the rapid aroma fade associated with free mercaptans.

Inertness to Trace Transition Metals in Process Water

In beverage formulations, trace levels of transition metals like copper (Cu2+) can catalyze the degradation of flavor compounds. 3-mercaptohexyl acetate readily reduces Cu(II) to Cu(I) and forms insoluble metal-thiol complexes, leading to rapid flavor depletion [1]. 3-(Methylthio)hexyl acetate, lacking the reactive sulfhydryl proton, exhibits negligible reactivity with trace transition metals, maintaining its concentration and sensory impact even in unpurified process water or complex botanical extracts.

Evidence DimensionReactivity with trace Cu(II) ions
Target Compound DataNon-reactive; maintains >95% recovery in the presence of Cu(II)
Comparator Or Baseline3-mercaptohexyl acetate (rapid reduction of Cu(II) and complexation/precipitation)
Quantified DifferenceNear-total prevention of metal-induced flavor scalping
ConditionsBeverage model systems containing trace copper (1-5 ppm Cu2+)

Allows formulators to use the flavor ingredient in a wider variety of matrices, including those with natural botanical extracts or trace metal impurities, without losing aroma intensity.

Optimized Volatility Profile vs. Alcohol Precursor

While 3-(methylthio)hexanol provides a similar sulfurous base, its esterification to 3-(methylthio)hexyl acetate eliminates the hydroxyl group's hydrogen-bonding capacity, significantly increasing its headspace volatility and altering its partition coefficient (LogP) [1]. This results in a higher initial aroma impact (top note) in aqueous systems compared to the alcohol precursor. The acetate ester partitions more readily from the liquid matrix into the vapor phase, providing the immediate burst of tropical aroma essential for consumer beverage acceptance.

Evidence DimensionHeadspace partitioning / Volatility in aqueous matrices
Target Compound DataHigh headspace partitioning due to ester lipophilicity (LogP ~2.5-3.0)
Comparator Or Baseline3-(methylthio)hexanol (lower volatility due to hydroxyl hydrogen bonding)
Quantified DifferenceEnhanced vapor-phase concentration and immediate aroma impact
ConditionsHeadspace analysis above aqueous flavor model systems at 20-25°C

Selecting the acetate ester over the alcohol precursor provides a stronger, more immediate olfactory impact, which is critical for top-note formulation in commercial beverages.

Shelf-Stable Tropical Beverage Formulations

Due to its resistance to oxidation and metal-catalyzed degradation, 3-(methylthio)hexyl acetate is a highly effective choice for RTD (ready-to-drink) teas, juices, and alcoholic seltzers requiring authentic passion fruit or guava notes that must survive 6-12 months of ambient storage [1].

High-Temperature Processed Foods and Syrups

Its thermal and chemical stability makes it highly suitable for baked goods or pasteurized syrups where free thiols like 3-MHA would degrade or volatilize completely during the heating process[2].

Complex Botanical and Hop-Flavored Extracts

In formulations containing natural hop extracts or teas that naturally harbor trace transition metals (like copper), this compound provides the necessary sulfurous/tropical lift without being scavenged or precipitated by the matrix[3].

Physical Description

colourless liquid

XLogP3

2.4

Density

0.982-0.990

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-85-2

Wikipedia

3-(methylthio)hexyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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